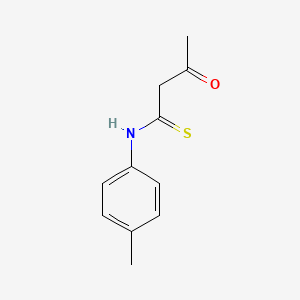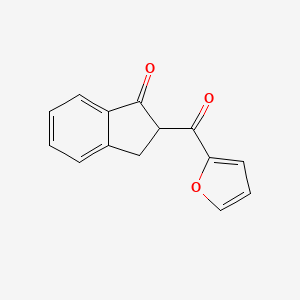![molecular formula C13H30NO3P B14618047 Dibutyl [(butylamino)methyl]phosphonate CAS No. 59533-05-0](/img/structure/B14618047.png)
Dibutyl [(butylamino)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl [(butylamino)methyl]phosphonate is an organophosphorus compound with the molecular formula C13H30NO3P. It contains a phosphonate group, which is a key functional group in many biologically active molecules and industrial chemicals . This compound is characterized by its unique structure, which includes a butylamino group attached to a phosphonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(butylamino)methyl]phosphonate can be achieved through various methods. One common approach involves the reaction of dibutyl phosphite with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation . Another method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives, which allows for efficient and rapid synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and ionic liquids can enhance the efficiency and yield of the production process . Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl [(butylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Dibutyl [(butylamino)methyl]phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dibutyl [(butylamino)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects . The butylamino group also contributes to the compound’s activity by enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dibutyl [(butylamino)methyl]phosphonate include:
- Dibutyl phosphite
- Dibutyl phosphonate
- Diethyl [(butylamino)methyl]phosphonate
Uniqueness
This compound is unique due to its specific combination of a butylamino group and a phosphonate moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to other similar compounds, it offers enhanced reactivity and selectivity in chemical reactions, as well as potential therapeutic benefits .
Propiedades
Número CAS |
59533-05-0 |
|---|---|
Fórmula molecular |
C13H30NO3P |
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
N-(dibutoxyphosphorylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H30NO3P/c1-4-7-10-14-13-18(15,16-11-8-5-2)17-12-9-6-3/h14H,4-13H2,1-3H3 |
Clave InChI |
CCZTYVORNYNKCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCP(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


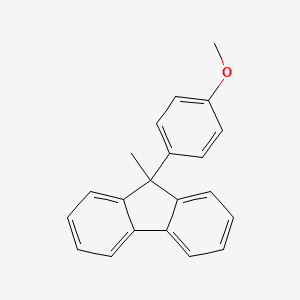
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
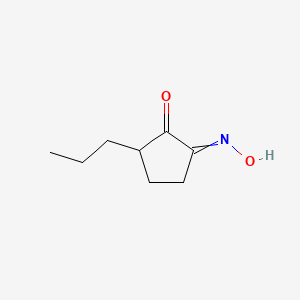
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
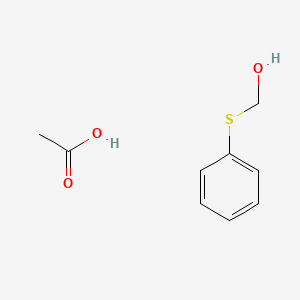

![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
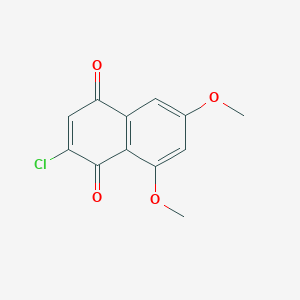
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
